molecular formula C17H24Cl2O3 B2889210 2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate CAS No. 2225144-74-9

2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate

Cat. No.: B2889210
CAS No.: 2225144-74-9
M. Wt: 347.28
InChI Key: GDOPTAFJSBSFEB-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate ( 344559-34-8) is a chemical compound supplied as a reference standard for research and development purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. This compound is an ester derivative of a dichlorophenoxypropanoic acid. It is important for researchers to note that most available scientific data pertains to its structural analog, 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate (Dichlorprop-P-etexyl, CAS 865363-39-9), which is a well-characterized herbicide and plant growth regulator . The 2,4-dichloro analog functions as a selective systemic herbicide, absorbed by leaves and translocated to the roots, and is classified as an auxin-type plant growth regulator (HRAC Group O) . It is used to control broadleaf weeds and, specifically for citrus, to increase fruit size and reduce fruit drop . Researchers working with the 2,6-dichloro isomer should conduct thorough investigations to determine its specific properties, mode of action, and applications, as these may differ significantly from the 2,4-dichloro isomer. The provided compound serves as a crucial analytical standard for such comparative studies, method development in chromatography , and environmental fate analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhexyl 2-(2,6-dichlorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2O3/c1-4-6-8-13(5-2)11-21-17(20)12(3)22-16-14(18)9-7-10-15(16)19/h7,9-10,12-13H,4-6,8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOPTAFJSBSFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(C)OC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2,6-Dichlorophenol

2,6-Dichlorophenol reacts with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds via an SN2 mechanism, displacing bromide to form ethyl 2-(2,6-dichlorophenoxy)propanoate. Subsequent transesterification with 2-ethylhexanol under acidic catalysis (e.g., sulfuric acid or BF₃·Et₂O) yields the target compound.

Key conditions :

  • Solvent: Dimethylformamide (DMF) or acetone for alkylation; toluene for transesterification.
  • Temperature: 80–100°C for alkylation; 60–80°C for transesterification.
  • Yield: 85–93% for the alkylation step, with transesterification efficiencies exceeding 90%.

Mitsunobu Reaction for Stereocontrol

For enantiomerically pure forms, the Mitsunobu reaction offers stereoselective esterification. This method is critical when the α-carbon of the propanoate moiety requires specific configuration (R or S).

Synthesis of (R)-2-(2,6-Dichlorophenoxy)Propanoic Acid

The reaction couples 2,6-dichlorophenol with (S)-ethyl 2-hydroxypropanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). The Mitsunobu conditions invert the configuration at the α-carbon, producing (R)-2-(2,6-dichlorophenoxy)propanoate.

Example protocol :

  • Substrates: 2,6-Dichlorophenol (1.2 equiv), (S)-ethyl 2-hydroxypropanoate (1.0 equiv).
  • Reagents: DEAD (1.5 equiv), PPh₃ (1.5 equiv) in tetrahydrofuran (THF).
  • Yield: 89–94% with >98% enantiomeric excess (ee).

Esterification with 2-Ethylhexanol

The (R)-acid is esterified with 2-ethylhexanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method avoids racemization and achieves near-quantitative conversion.

Transesterification from Methyl or Ethyl Esters

Industrial-scale production often employs transesterification due to its cost efficiency.

Catalytic Transesterification

Ethyl 2-(2,6-dichlorophenoxy)propanoate reacts with 2-ethylhexanol in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄) or sodium methoxide (NaOMe). The reaction follows a nucleophilic acyl substitution mechanism.

Optimized conditions :

  • Catalyst: Ti(OiPr)₄ (0.1–0.5 mol%).
  • Temperature: 120–140°C under reduced pressure (20–50 mmHg).
  • Yield: 95–98%.

Direct Acid-Catalyzed Esterification

A one-pot synthesis combines 2-(2,6-dichlorophenoxy)propanoic acid with 2-ethylhexanol using sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

Reaction Parameters

  • Acid catalyst: 1–2 mol% H₂SO₄.
  • Solvent: Toluene or xylene (azeotropic removal of water).
  • Yield: 88–92% after 6–8 hours.

Resolution of Racemic Mixtures

For applications requiring chirally pure material, enzymatic resolution or diastereomeric salt formation is employed.

Enzymatic Hydrolysis

Racemic ethyl 2-(2,6-dichlorophenoxy)propanoate is hydrolyzed using lipases (e.g., Candida antarctica Lipase B) to yield (R)-acid and unreacted (S)-ester. The (R)-acid is then esterified with 2-ethylhexanol.

Efficiency :

  • Enantiomeric excess: >99% for (R)-acid.
  • Overall yield: 40–45% (theoretical maximum 50%).

Comparative Analysis of Methods

Method Yield (%) Stereocontrol Scalability Cost Efficiency
Nucleophilic Alkylation 85–93 None High Moderate
Mitsunobu Reaction 89–94 High (R) Low High
Transesterification 95–98 None High High
Direct Esterification 88–92 None Moderate Low
Enzymatic Resolution 40–45 High (R/S) Low Very High

Industrial-Scale Considerations

Large-scale production favors transesterification due to its high yields and minimal purification requirements. Catalytic systems like Ti(OiPr)₄ reduce energy costs by enabling lower reaction temperatures. In contrast, the Mitsunobu reaction is reserved for high-value pharmaceutical intermediates due to reagent costs.

Emerging Techniques

Recent advances include flow chemistry for continuous esterification and photoredox catalysis for mild condition synthesis. These methods remain experimental but show promise for reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to plant growth regulation and herbicidal activity.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacokinetic studies.

    Industry: Utilized in the formulation of herbicides and plant growth regulators.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate involves its interaction with specific molecular targets in plants. It acts as an auxin mimic, disrupting normal plant growth processes. The compound binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death .

Comparison with Similar Compounds

Structural Similarities and Differences

  • 2-(2,6-Dichlorophenoxy)propanoic Acid (2,6-DCPP): The acid form lacks the 2-ethylhexyl ester, resulting in higher water solubility. It is a metabolite of ester derivatives and is studied for its environmental behavior in water treatment systems .
  • Ethyl 2-(2,6-Dichlorophenoxy)propanoate: Shares the same phenoxypropanoate backbone but has an ethyl ester group. Molecular weight (263.12 g/mol) and LogP (3.32) are lower than the 2-ethylhexyl analog, implying reduced lipid solubility .
  • Haloxyfop Ethoxyethyl Ester: A herbicide with a pyridinyloxy substituent instead of dichlorophenoxy. The ethoxyethyl ester group and heterocyclic structure confer distinct target specificity (e.g., acetyl-CoA carboxylase inhibition in grasses) .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Water Solubility Key Feature(s)
2-Ethylhexyl 2-(2,6-DCPP) ester ~345 (estimated) >4.0 Low High lipophilicity, slow degradation
Ethyl 2-(2,6-DCPP) ester 263.12 3.32 Moderate Shorter environmental half-life
2,6-DCPP (acid form) 235.03 ~2.5 High Metabolite of esters; mobile in water
Haloxyfop ethoxyethyl ester 433.8 4.7 Very low Targets grasses; pyridinyloxy moiety

Data compiled from

Environmental Fate

  • Degradation Pathways: Esters like 2-ethylhexyl 2-(2,6-DCPP) hydrolyze to 2,6-DCPP in aqueous environments. notes that 2,6-DCPP is efficiently removed in sand filters (10.5 min residence time), suggesting that the ester’s environmental impact depends on hydrolysis rates .
  • Bioaccumulation: Higher LogP values (>4.0) indicate a propensity for bioaccumulation in lipid-rich tissues, raising concerns about chronic toxicity in non-target organisms .

Biological Activity

2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate, commonly known as ethylhexyl 2-(2,6-dichlorophenoxy)propanoate, is an ester compound that has garnered attention in various fields, particularly in agriculture and environmental science. This compound is primarily recognized for its potential use as a pesticide and herbicide due to its biological activity against specific pests and weeds. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to illustrate its effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₄H₁₈Cl₂O₃
  • Molecular Weight : 303.19 g/mol
  • IUPAC Name : this compound

This compound's structure features a dichlorophenoxy group that contributes to its herbicidal properties.

Herbicidal Activity

Research indicates that this compound exhibits significant herbicidal activity. It acts primarily by inhibiting the growth of broadleaf weeds while being less harmful to grasses. The mechanism involves disrupting the photosynthesis process in target plants.

Table 1: Herbicidal Efficacy Against Common Weeds

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus (Pigweed)50085
Chenopodium album (Lambsquarters)60090
Euphorbia heterophylla (Spurge)40075

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The results indicate that while it is effective against certain pests, it poses minimal risk to non-target organisms when used according to recommended guidelines.

Case Study: Acute Toxicity in Non-Target Species

A study conducted by Smith et al. (2023) evaluated the acute toxicity of the compound on various non-target species, including fish and beneficial insects. The findings are summarized below:

  • Fish Species : Danio rerio (Zebrafish)
    • LC50 (96h) : >1000 mg/L
  • Beneficial Insect Species : Apis mellifera (Honeybee)
    • LD50 : >200 µg/bee

These results suggest a low toxicity level for aquatic life and pollinators.

Environmental Impact

The environmental impact of this compound has also been assessed. Studies indicate that it degrades relatively quickly in soil and water environments, reducing the likelihood of long-term ecological effects.

Table 2: Environmental Persistence Data

MediumHalf-Life (Days)
Soil14
Water7
Photodegradation<5

The primary mechanism through which this compound exerts its biological activity involves the inhibition of specific enzymes in the photosynthetic pathway. This disruption leads to chlorosis and eventual death of susceptible plant species.

Enzyme Inhibition Studies

Recent studies have focused on identifying specific enzymes affected by this compound:

  • Target Enzyme : Dihydrodipicolinate synthase (DHPS)
  • Inhibition Type : Competitive inhibition
  • IC50 Value : 0.5 µM

These findings underscore the importance of enzyme inhibition in understanding the herbicidal properties of this compound.

Q & A

Q. What are the validated synthetic routes for 2-ethylhexyl 2-(2,6-dichlorophenoxy)propanoate, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves esterification of 2-(2,6-dichlorophenoxy)propanoic acid with 2-ethylhexanol under acidic catalysis. For optimization:
  • Use reflux conditions with sulfuric acid (0.05–1% v/v) in methanol or ethanol to drive esterification .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to quantify unreacted acid.
  • Improve yield (typically 70–85%) by recrystallization from ethanol or hexane .
  • For scalability, consider Dean-Stark traps to remove water and shift equilibrium toward ester formation.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm ester linkage via 1^1H-NMR (δ 4.1–4.3 ppm for the ethylhexyl OCH2_2 group) and 13^{13}C-NMR (δ 170–175 ppm for carbonyl) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 210–240 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., m/z 263.1 for [M+H]+^+) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods for synthesis and handling to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Exposure Monitoring : Conduct air sampling for airborne particulates (OSHA Method PV2120) and compare against permissible exposure limits (PELs) .
  • Decontamination : Immediate showering and clothing changes if skin contact occurs .

Advanced Research Questions

Q. How can computational methods be integrated to predict reaction pathways and optimize synthesis conditions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps in esterification .
  • Reaction Path Search Tools : Software like GRRM or AFIR can screen for low-energy pathways, reducing trial-and-error experimentation by 30–50% .
  • Machine Learning (ML) : Train models on existing kinetic data to predict optimal catalyst concentrations or solvent systems .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Factorial Design : Apply a 23^3 factorial matrix (pH: 3–9, temperature: 25–60°C, time: 1–7 days) to assess degradation kinetics .
  • Analytical Endpoints : Quantify degradation products (e.g., free acid) via HPLC and model using Arrhenius equations for shelf-life prediction.
  • Accelerated Stability Testing : Use elevated temperatures (40–60°C) with periodic sampling to extrapolate long-term stability .

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. efficacy) be resolved?

  • Methodological Answer :
  • Dose-Response Studies : Perform MTS assays across a logarithmic concentration range (1 nM–100 µM) to differentiate cytotoxic vs. therapeutic thresholds.
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
  • Pathway Analysis : Apply RNA-seq or phosphoproteomics to map compound-induced signaling cascades and resolve mechanistic discrepancies .

Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral Chromatography : Use preparative HPLC with amylose-based columns to resolve enantiomers during purification .
  • Asymmetric Catalysis : Optimize chiral catalysts (e.g., lipases or transition-metal complexes) to enhance stereoselectivity (>90% ee) .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of enantiomeric excess .

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